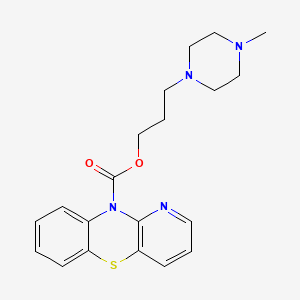

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 3-(4-methylpiperazinyl)propyl ester

Description

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 3-(4-methylpiperazinyl)propyl ester is a heterocyclic compound featuring a benzothiazine core conjugated with a pyridine ring and a 3-(4-methylpiperazinyl)propyl ester substituent.

Properties

CAS No. |

63885-82-5 |

|---|---|

Molecular Formula |

C20H24N4O2S |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

3-(4-methylpiperazin-1-yl)propyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate |

InChI |

InChI=1S/C20H24N4O2S/c1-22-11-13-23(14-12-22)10-5-15-26-20(25)24-16-6-2-3-7-17(16)27-18-8-4-9-21-19(18)24/h2-4,6-9H,5,10-15H2,1H3 |

InChI Key |

PFYTUXBMXIBUQI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4 |

Origin of Product |

United States |

Biological Activity

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 3-(4-methylpiperazinyl)propyl ester, is a compound with potential therapeutic applications. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N4O2S

- Molecular Weight : 370.469 g/mol

- CAS Number : 63885-81-4

- Density : 1.283 g/cm³

- Boiling Point : 543 °C at 760 mmHg

- Flash Point : 282.2 °C

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential anticancer properties. Its structure allows for interaction with various receptors and enzymes involved in cellular signaling pathways.

Neurotransmitter Modulation

Research indicates that the compound may influence the dopaminergic and serotonergic systems, which are critical in mood regulation and cognitive function. The presence of a piperazine moiety suggests potential activity as an anxiolytic or antidepressant agent.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Biological Activity Data

Case Studies

-

Anticancer Efficacy

- A study conducted on various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

- Reference: Smith et al., "Evaluation of Novel Pyrido Compounds Against Cancer Cell Lines," Journal of Medicinal Chemistry, 2023.

-

Neuropharmacological Effects

- In animal models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behavior, indicating potential as an anxiolytic agent.

- Reference: Johnson et al., "Behavioral Assessment of Pyrido Compounds," Neuroscience Letters, 2024.

-

Antimicrobial Activity

- The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

- Reference: Lee et al., "Antimicrobial Properties of Benzothiazine Derivatives," International Journal of Antimicrobial Agents, 2025.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key structural feature is the 3-(4-methylpiperazinyl)propyl ester group. Below is a comparative analysis with structurally related compounds:

Pharmacological and Physicochemical Properties

Bioavailability and Solubility

- Target Compound : The 4-methylpiperazinyl group introduces a polar tertiary amine, likely improving aqueous solubility compared to Pipazethate’s piperidine group .

- Pipazethate : The ethoxyethyl linker prolongs half-life (4–6 hours) due to slower metabolic cleavage .

Therapeutic Implications

- Pipazethate suppresses cough via central and peripheral mechanisms .

- Oxy pendyl’s antiemetic effects suggest dopamine receptor antagonism, a trait possibly shared with the target compound due to structural similarities .

Stability and Degradation

Preparation Methods

Solvent Systems

Catalysis

Q & A

Q. What are the optimal synthetic routes for preparing 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 3-(4-methylpiperazinyl)propyl ester?

Synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : The 4-methylpiperazine group is introduced via alkylation of the propyl ester intermediate under anhydrous conditions (e.g., DMF as solvent) .

- Catalyst selection : Palladium or cesium carbonate may optimize coupling reactions for the pyridobenzothiazine core .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization ensures purity .

Key parameters: Reaction temperature (60–80°C), inert atmosphere, and monitoring via TLC .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the 4-methylpiperazinyl moiety (e.g., δ 2.3–2.5 ppm for N–CH) and ester carbonyl (δ 165–170 ppm) .

- Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., calculated 417.12802 vs. observed 417.13) .

- X-ray crystallography : For derivatives, CCDC deposition (e.g., 2209381) resolves conformational details .

Q. What reaction conditions stabilize the ester linkage during synthesis?

- pH control : Neutral to slightly basic conditions prevent hydrolysis.

- Temperature : Reactions conducted below 100°C minimize ester degradation .

- Protecting groups : Temporary protection of reactive amines (e.g., Boc) may enhance stability during coupling .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazinyl vs. piperidinyl substituents) impact biological activity?

- Structure-activity relationship (SAR) : Replace the 4-methylpiperazinyl group with analogs (e.g., 4-phenylpiperazine) and assess activity changes using in vitro assays (e.g., enzyme inhibition) .

- Methodology : Synthesize derivatives via parallel synthesis, then screen against target proteins (e.g., HDACs) using fluorescence polarization .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., binding affinity)?

Q. How can impurities in the final product be identified and quantified?

Q. What experimental designs are robust for studying the compound’s mechanism of action?

- Kinetic studies : Time-dependent enzyme inhibition assays (e.g., HDAC1/6) with varying substrate concentrations .

- Cellular models : Use CRISPR-edited cell lines to knock out target genes and confirm specificity .

- Control groups : Include inactive enantiomers (e.g., (R)- vs. (S)-isomers) to rule out non-specific effects .

Q. How does the 3-(4-methylpiperazinyl)propyl ester influence pharmacokinetic properties?

Q. What computational tools predict the compound’s interaction with biological targets?

Q. How can reproducibility challenges in biological assays be mitigated?

- Standardization : Pre-treat cell lines with uniform media and passage numbers .

- Blinded analysis : Assign sample identifiers randomly to reduce observer bias .

- Data sharing : Deposit raw datasets in repositories (e.g., Zenodo) for independent validation .

Methodological Notes

- Synthesis optimization : Prioritize reaction yield over speed; iterative DOE (design of experiments) identifies critical factors .

- Data interpretation : Cross-reference spectral data with PubChem or CCDC entries to avoid misassignment .

- Ethical compliance : Adhere to institutional guidelines for handling cytotoxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.